Cyclohept-2-en-1-ylmethanamine;hydrochloride
Description
Cyclohept-2-en-1-ylmethanamine hydrochloride is an organic ammonium salt comprising a cycloheptene ring (a seven-membered unsaturated hydrocarbon ring) substituted with a methylamine group and a chloride counterion. Its molecular formula is C₈H₁₄N·HCl, with a molecular weight of 163.67 g/mol.
Properties
IUPAC Name |
cyclohept-2-en-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-8-5-3-1-2-4-6-8;/h3,5,8H,1-2,4,6-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULSONLRYCGYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C=CC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohept-2-en-1-ylmethanamine;hydrochloride typically involves the reaction of cycloheptene with methanamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The primary amine group undergoes nucleophilic substitution under varied conditions:
N-Alkylation
- Reagents : Alkyl halides (e.g., benzyl bromide), acyl chlorides.
- Conditions : Base-mediated (e.g., K₂CO₃) in polar aprotic solvents (DMF, DCM).
- Products : N-Alkylated derivatives (e.g., N-benzylcyclohept-2-en-1-ylmethanamine).
- Example : Reaction with benzyl bromide yields a tertiary amine, enhancing lipophilicity for pharmaceutical applications .
Guanidinylation
- Reagents : Cbz-protected isothiocyanates.
- Conditions : Catalytic Cu(I) in THF at 0°C.
- Products : Guanidine derivatives (e.g., N,N-bis-Cbz-guanidines*) with retained stereochemistry .
Oxidation Reactions
The amine and cycloheptene moieties are susceptible to oxidation:
Amine Oxidation
- Reagents : KMnO₄, CrO₃.
- Conditions : Acidic aqueous media.
- Products : Imines or nitriles via deprotonation and oxidation .
Cycloheptene Ring Oxidation
- Reagents : Ozone, m-CPBA.
- Conditions : Low-temperature ozonolysis or epoxidation.
- Products : Epoxides or diols (post-reduction) .
Reduction Reactions
Selective hydrogenation targets the cycloheptene double bond:
Catalytic Hydrogenation
- Catalyst : Pd/C or Raney Ni under H₂ (1–3 atm).
- Conditions : Ethanol, 25–50°C.
- Products : Cycloheptane derivatives (saturated backbone) .
Cycloaddition Reactions
The strained cycloheptene ring participates in [4+2] and [2+2+2] cycloadditions:
Diels-Alder Reaction
- Dienophiles : Maleic anhydride, acetylenedicarboxylate.
- Conditions : Thermal (80–120°C) or Lewis acid-catalyzed (e.g., AlCl₃).
- Products : Polycyclic adducts (e.g., fused bicyclic systems) .
Transition Metal-Catalyzed Cycloaddition
- Catalyst : Wilkinson’s catalyst (RhCl(PPh₃)₃).
- Conditions : Toluene, 80°C.
- Products : Tricyclic amines via [2+2+2] alkyne cycloaddition .
Halogenation and Cyclization
Halocyclization reactions form heterocyclic frameworks:
Koser’s Reagent-Mediated Halocyclization
- Reagent : Koser’s reagent (PhI(OH)OTs).
- Conditions : CH₂Cl₂, 0°C to RT.
- Products : Halogenated bicyclic amines (e.g., bromo- or iodo-tetrahydroisoquinolines) .
Functionalization via C–H Activation
Pd-catalyzed C(sp³)–H bond activation enables direct modification:
Arylation
- Catalyst : Pd(OAc)₂ with AgOAc.
- Conditions : DMA, 100°C.
- Products : β-Arylated cycloheptene derivatives .
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
(Cyclohept-4-en-1-yl)methanamine hydrochloride serves as a versatile intermediate in organic synthesis and as a building block for creating complex molecules. Researchers explore its potential biological activity and interactions with biological targets. Its potential therapeutic properties are also under investigation, including its possible use in drug development. Additionally, it is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: The amine group can be oxidized to form imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction: The double bond in the cycloheptene ring can be reduced to form cycloheptane derivatives using hydrogen gas (H₂) with a palladium catalyst (Pd/C).
- Substitution: The amine group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to N-alkyl or N-acyl derivatives.
Biological Activities
(Cyclohept-4-en-1-yl)methanamine hydrochloride has potential antimicrobial and antiviral properties. Its structure allows interactions with neurotransmitter systems, suggesting applications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth |
| Antiviral | Potential inhibition of viral replication |
| Neurotransmitter Interaction | Modulation of neurotransmitter pathways |
Case Studies and Research Findings
- Antimicrobial Activity: Compounds similar to (Cyclohept-4-en-1-yl)methanamine hydrochloride have shown significant inhibition against various bacterial strains by disrupting bacterial cell wall synthesis.
- Neurotransmitter Modulation: Research indicates that this compound may inhibit GABA uptake, which is crucial for managing conditions like neuropathic pain, displaying a dose-dependent relationship in its inhibitory effects on GABA transporters.
- Toxicity Studies: Evaluations on HepG2 and HEK-293 cells showed negligible hepatotoxicity and cytotoxicity at concentrations of 0.1 and 1 μM, suggesting a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of Cyclohept-2-en-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Hydrochloride Compounds
Cyclic Amine Derivatives with Varying Ring Sizes
(a) Cyclopentanemethylamine Hydrochloride (C₆H₁₂N·HCl, MW: 149.63 g/mol)
- Structure : Features a five-membered saturated cyclopentane ring.
- Key Differences: Smaller ring size reduces steric hindrance compared to cycloheptene.
(b) 1-Cyclohexyl-2-propanamine Hydrochloride (C₉H₂₀N·HCl, MW: 193.72 g/mol)
- Structure : A six-membered saturated cyclohexane ring with a branched amine chain.
- Key Differences : Branched alkyl chain increases hydrophobicity, while the saturated ring lacks the electronic effects of cycloheptene’s double bond. This compound’s higher molecular weight may reduce solubility compared to the target compound .
(c) 1-Phenylcycloheptylamine Hydrochloride
- Structure : Cycloheptane ring substituted with a phenyl group.
- This could enhance binding to aromatic residues in biological targets .
Impact of Unsaturation and Ring Size
The cyclohept-2-en-1-yl group in the target compound introduces:
- Conformational flexibility : Larger rings (7-membered) adopt multiple chair-like conformations, influencing intermolecular interactions.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Potential Solubility (Water) |
|---|---|---|---|---|
| Cyclohept-2-en-1-ylmethanamine·HCl | C₈H₁₄N·HCl | 163.67 | Unsaturated 7-membered ring | Moderate (hydrophobic ring vs. polar HCl salt) |
| Cyclopentanemethylamine·HCl | C₆H₁₂N·HCl | 149.63 | Saturated 5-membered ring | High (smaller hydrophobic surface) |
| 1-Cyclohexyl-2-propanamine·HCl | C₉H₂₀N·HCl | 193.72 | Branched alkyl chain | Low (increased hydrophobicity) |
Note: Solubility data inferred from structural trends; experimental validation is required .
Biological Activity
Cyclohept-2-en-1-ylmethanamine;hydrochloride is a compound with notable potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can influence therapeutic outcomes. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula: C₇H₁₃ClN
- Molecular Weight: Approximately 145.64 g/mol
- Appearance: Typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions.
The biological activity of this compound is primarily attributed to its ability to act as a ligand. It can bind to various receptors and enzymes, modulating their activity. This interaction can lead to several biological effects, depending on the specific targets involved:
- Receptor Binding: The compound may interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.
- Enzyme Modulation: It could affect enzyme activity through competitive inhibition or allosteric modulation, impacting metabolic processes.
1. Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on structurally related compounds have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
2. Neuropharmacological Effects
There is emerging evidence suggesting that this compound may possess neuropharmacological properties. Its potential interaction with neurotransmitter systems could make it a candidate for further investigation in treating neurological disorders.
3. Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Research Findings
A summary of key research findings regarding this compound is presented in the following table:
Case Study 1: Anticancer Efficacy
In a controlled laboratory study, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
A study focused on the neuropharmacological effects of related compounds found that cycloheptene derivatives could enhance dopamine receptor activity, leading to increased neuronal signaling in animal models. This opens avenues for exploring its use in treating Parkinson's disease.
Q & A
Q. What are the optimized synthetic routes for Cyclohept-2-en-1-ylmethanamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A 5-step synthesis pathway—reduction, etherification, amination, separation, and acidification—is commonly used for structurally similar amines (e.g., dapoxetine hydrochloride). Key parameters include temperature control during amination (e.g., 160°C for thiourea-mediated reactions) and solvent selection (propylene glycol improves yield by 82.44% in analogous syntheses) . Yield optimization may require factorial design experiments to evaluate variables like catalyst loading and reaction time .
Q. What standard analytical techniques are recommended for characterizing Cyclohept-2-en-1-ylmethanamine hydrochloride?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, while nuclear magnetic resonance (NMR; H and C) confirms structural integrity. Mass spectrometry (MS) validates molecular weight. Impurity profiling should align with pharmacopeial standards, referencing protocols for esmolol hydrochloride impurity isolation (e.g., column chromatography with polar mobile phases) .
Q. How can researchers validate the stability of Cyclohept-2-en-1-ylmethanamine hydrochloride under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) should include periodic assays for degradation products using HPLC. Hygroscopicity testing is essential, as hydrochloride salts often require desiccated storage. Safety data sheets for analogous compounds recommend inert atmospheres and moisture-controlled environments .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for Cyclohept-2-en-1-ylmethanamine hydrochloride?
- Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis or chromatographic separation using chiral stationary phases (e.g., amylose derivatives), are effective. For example, fluoxetine hydrochloride enantiomers were resolved via diastereomeric salt formation with tartaric acid. Kinetic studies of racemization rates under acidic/basic conditions are critical for process validation .
Q. What experimental designs are suitable for analyzing contradictory data in synthesis optimization?
- Methodological Answer : Response Surface Methodology (RSM) or Box-Behnken designs can identify interactions between variables (e.g., temperature, pH, solvent polarity). For instance, factorial design optimized hydroxyzine hydrochloride tablet dissolution by evaluating disintegrant concentration and compression force interactions. Contradictory yield data may arise from unaccounted variables like trace metal contaminants, necessitating Design of Experiments (DoE) approaches .
Q. How can researchers profile and quantify synthetic impurities in Cyclohept-2-en-1-ylmethanamine hydrochloride?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with charged aerosol detection (CAD) is ideal for non-UV-active impurities. Reference standards for related compounds (e.g., propranolol hydrochloride impurities) should be used for spiking studies. Threshold limits should follow ICH Q3A/B guidelines, with structural elucidation via high-resolution MS and NMR .
Q. What strategies mitigate scale-up challenges in transitioning from lab-scale to industrial production?
- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor real-time reaction progress. Solvent recovery systems and continuous flow reactors improve efficiency for amine hydrochlorides. Industrial suitability of the 5-step synthesis (e.g., dapoxetine hydrochloride) hinges on cost-effective catalysts and reduced purification steps .
Q. How can kinetic release profiles of Cyclohept-2-en-1-ylmethanamine hydrochloride formulations be modeled?
- Methodological Answer : In vitro release studies using USP apparatus (e.g., paddle method) should apply kinetic models (zero-order, Higuchi, Korsmeyer-Peppas). For hydroxyzine hydrochloride fast-dissolving tablets, data fitted to the Higuchi model indicated diffusion-controlled release. Accelerated dissolution testing under biorelevant conditions (e.g., FaSSGF/FeSSIF media) enhances predictability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
